molecular formula C7H16O2 B14427502 1-Methoxy-2-hexanol CAS No. 80717-20-0

1-Methoxy-2-hexanol

Cat. No.: B14427502
CAS No.: 80717-20-0
M. Wt: 132.20 g/mol
InChI Key: ONDSSKDTLGWNOJ-UHFFFAOYSA-N
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Description

Its molecular formula is C₇H₁₆O₂, and it is structurally characterized by a hexanol backbone modified with a methoxy substituent. The methoxy group enhances its solubility in organic solvents, while the hydroxyl group enables hydrogen bonding, influencing its reactivity and applications in industrial and laboratory settings .

Properties

CAS No.

80717-20-0

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

1-methoxyhexan-2-ol

InChI

InChI=1S/C7H16O2/c1-3-4-5-7(8)6-9-2/h7-8H,3-6H2,1-2H3

InChI Key

ONDSSKDTLGWNOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(COC)O

Origin of Product

United States

Preparation Methods

Industrial-Scale Synthesis via Racemic Catalysts

The patent US6846961B2 outlines a high-efficiency method using propylene oxide (PO) and methanol in the presence of a racemic Co-salen catalyst. Traditional NaOH-catalyzed reactions yield 90% 1-methoxy-2-propanol alongside 10% undesired isomers (e.g., 2-methoxy-1-propanol). The asymmetric Co-salen catalyst enhances selectivity to >95% by leveraging enantioselective ring-opening:
$$
\text{PO} + \text{CH}_3\text{OH} \xrightarrow{\text{Co-salen}} \text{1-Methoxy-2-propanol} + \text{Byproducts}
$$
Key Parameters :

  • Methanol-to-PO Ratio : 0.5–5 mol/mol (optimal: 0.9–1.5).
  • Temperature : −20°C to 120°C (preferred: 0–60°C).
  • Catalyst Form : Homogeneous or immobilized on matrices.

Advantages :

  • Continuous or batch reactor compatibility.
  • Reduced teratogenic byproducts (e.g., 2-methoxy-1-propanol).

Epoxide Ring-Opening of 1,2-Epoxyhexane

Acid-Catalyzed Conditions

Laboratory-scale synthesis involves nucleophilic attack on 1,2-epoxyhexane under acidic conditions (e.g., H₂SO₄ in methanol). The protonated epoxide directs methoxy addition to the more substituted carbon:
$$
\text{1,2-Epoxyhexane} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{1-Methoxy-2-hexanol}
$$
Optimized Protocol :

  • Reagents : 0.5 g 1,2-epoxyhexane, 5 mL methanol, 1 drop H₂SO₄.
  • Stirring : 30 minutes at room temperature.
  • Workup : Neutralization with NaHCO₃, extraction with diethyl ether.

Yield : ~70% after purification.

Base-Catalyzed Conditions

Sodium methoxide (NaOCH₃) promotes attack at the less substituted carbon, but regioselectivity is lower. Competing pathways often yield mixtures, limiting industrial utility.

Williamson Ether Synthesis from 1-Hexene

Epoxidation Followed by Methanolysis

1-Hexene is epoxidized to 1,2-epoxyhexane using peracids (e.g., mCPBA), followed by acid-catalyzed methanolysis:
$$
\text{1-Hexene} \xrightarrow{\text{mCPBA}} \text{1,2-Epoxyhexane} \xrightarrow{\text{CH}_3\text{OH/H}^+} \text{this compound}
$$
Challenges :

  • Epoxidation requires careful control to avoid over-oxidation.
  • Competing diol formation under aqueous conditions.

Hydroboration-Oxidation Route

Hydroboration of 1-hexene with BH₃·THF yields 2-hexanol, which is methylated using methyl iodide or dimethyl sulfate:
$$
\text{1-Hexene} \xrightarrow{\text{BH}3} \text{2-Hexanol} \xrightarrow{\text{CH}3\text{X}} \text{this compound}
$$
Limitations :

  • Low regioselectivity in hydroboration step.
  • Toxicity of methylating agents.

Comparative Analysis of Methods

Method Catalyst/Reagent Temperature Yield Selectivity Scale
Co-salen Catalysis Co-salen 0–60°C >95% High Industrial
Acidic Epoxide Opening H₂SO₄ RT ~70% Moderate Laboratory
Bromohydrin Alkylation Na/CH₃OH RT N/A High Laboratory
Williamson Synthesis mCPBA/H⁺ 0–25°C 50–60% Low Pilot

Mechanistic Insights and Byproduct Formation

Steric and Electronic Effects

  • Co-salen Catalysis : The chiral Co(III) center polarizes the epoxide, favoring methoxy attack at the less hindered carbon.
  • Acidic Conditions : Protonation stabilizes the transition state, directing nucleophiles to the more substituted carbon.

Byproducts and Mitigation

  • Dipropylene Glycol Methyl Ether : Forms via oligomerization; minimized by excess methanol.
  • Regioisomers : Controlled via catalyst design (e.g., macrocyclic Co-salen).

Industrial vs. Academic Approaches

  • Industrial Preference : Co-salen catalysis for scalability and selectivity.
  • Academic Focus : Epoxide ring-opening due to accessibility of starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-hexanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

1-Methoxy-2-hexanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-2-hexanol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the methoxy group can engage in dipole-dipole interactions. These interactions influence the compound’s reactivity and its ability to act as a solvent or intermediate in chemical reactions .

Comparison with Similar Compounds

Key Differences :

  • Chain Length: this compound has a longer carbon chain (6 carbons) compared to 1-methoxy-2-propanol (3 carbons) and 2-methoxyethanol (2 carbons) .
  • Substituent Type: Unlike 2-ethyl-1-hexanol (ethyl branch), this compound features a methoxy group, altering polarity and reactivity .
  • Cyclic vs. Linear: Trans-2-methoxycyclohexanol incorporates a rigid cyclohexane ring, reducing conformational flexibility compared to linear analogs .

Physical and Chemical Properties

Molecular Weight and Boiling Points

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility
This compound 148.2 (calculated) ~200 (estimated) Miscible in organic solvents
1-Methoxy-2-propanol 106.12 120–125 Water-miscible
2-Ethyl-1-hexanol 130.23 184–185 Low water solubility
2-Methoxyethanol 76.09 124–125 Highly water-miscible

Key Observations :

  • The methoxy group in this compound increases its hydrophobicity compared to shorter-chain analogs like 2-methoxyethanol .
  • 2-Ethyl-1-hexanol’s higher molecular weight and branched structure contribute to its lower volatility compared to linear-chain alcohols .

Reactivity

  • This compound: Expected to undergo typical alcohol reactions (e.g., esterification, oxidation) and ether cleavage under acidic conditions.
  • 1-Methoxy-2-propanol: Used as a solvent and intermediate in organic synthesis due to its dual functional groups .
  • 2-Ethyl-1-hexanol: Primarily esterified to produce plasticizers (e.g., dioctyl phthalate) for PVC manufacturing .
  • 2-Methoxyethanol: Reacts with acids to form esters but is restricted due to toxicity concerns .

Toxicity and Handling

Compound Hazards Safety Precautions
This compound Likely skin/eye irritation (inferred) Use PPE; avoid inhalation
1-Methoxy-2-propanol Skin/eye irritation (H315, H319) Ventilation; chemical-resistant gloves
2-Ethyl-1-hexanol Mild irritation; incompatible with oxidizers Store away from acids/bases
2-Methoxyethanol Acute toxicity (H302, H335); reproductive risk Restricted use; substitute safer alternatives

Key Safety Notes:

  • 2-Methoxyethanol’s high toxicity (oral, dermal, and inhalation routes) has led to regulatory restrictions, unlike 2-ethyl-1-hexanol, which is widely used under standard safety protocols .
  • 1-Methoxy-2-propanol’s hazards are mitigated by its lower volatility compared to 2-methoxyethanol .

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